molecular formula C10H7ClN2O2 B068581 4-Chloroquinazolin-6-yl acetate CAS No. 179246-11-8

4-Chloroquinazolin-6-yl acetate

Cat. No. B068581
M. Wt: 222.63 g/mol
InChI Key: LSBGXLOBLBWVEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Chloroquinazolin-6-yl acetate involves selective nucleophilic attacks and esterification reactions. For example, compounds have been synthesized by nucleophilic attack at C-1 of 1-bromo-3-chloropropane by potassium salts of related quinazolin-6-ols, prepared from acetates in multiple steps (Cai et al., 2019). Other methods include the condensation of amino-mercapto triazoles with chloroacetaldehyde and other chlorinated reagents to form heterocyclic systems containing bridged nitrogen atoms (Hui et al., 2000).

Molecular Structure Analysis

X-ray crystallography and spectral analysis have been pivotal in determining the molecular structures of 4-Chloroquinazolin-6-yl acetate derivatives. Studies have shown that these compounds can crystallize in various systems, with molecular stacking influenced by weak hydrogen bonding, highlighting the compound's potential for forming diverse molecular architectures (Cai et al., 2019).

Chemical Reactions and Properties

4-Chloroquinazolin-6-yl acetate derivatives undergo various chemical reactions, including nucleophilic substitution, esterification, and condensation, to produce compounds with potential biological activities. For instance, these derivatives have been used to synthesize compounds with significant antimicrobial and anticancer activities (Mehta et al., 2019).

Scientific Research Applications

  • Cancer Research : Compounds synthesized from quinazolin-6-yl acetate derivatives have shown effectiveness as inhibitors in lung cancer cell proliferation (Zhi-qiang Cai et al., 2019).

  • Antimicrobial Activities : New 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones derived from similar compounds have exhibited significant antimicrobial activities (N. Patel & A. R. Shaikh, 2011).

  • ABTS Radical-Scavenging Activity and Antimicrobial Studies : Certain 2-chloroquinolin-3-yl ester derivatives have demonstrated notable ABTS radical-scavenging activity and potential in antimicrobial studies (S. Tabassum et al., 2014).

  • Heterocyclic Systems in Antibacterial Activity : Quinoline and quinazolinone derivatives have been explored for their antibacterial properties (Xin-Ping Hui et al., 2000).

  • Synthesis and In Vitro Antitumor Activity : NH-pyrazoline derivatives containing 4-aryloxy-7-chloroquinoline fragments have shown promising antitumor activity against various cancer cell lines (Alba Montoya et al., 2014).

  • Analgesic and Anti-inflammatory Activities : Quinazolinyl acetamides have been synthesized for exploring their potential in analgesic and anti-inflammatory applications (V. Alagarsamy et al., 2015).

  • Anticonvulsant Activity Studies : New derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide have been investigated for their anticonvulsant activities, showing potential for expanding the arsenal of anticonvulsive substances (Wassim El Kayal et al., 2019).

Safety And Hazards

The safety information for “4-Chloroquinazolin-6-yl acetate” indicates that it is dangerous. The hazard statements include H301, H311, and H331, which refer to toxicity if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(4-chloroquinazolin-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6(14)15-7-2-3-9-8(4-7)10(11)13-5-12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBGXLOBLBWVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596956
Record name 4-Chloroquinazolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinazolin-6-yl acetate

CAS RN

179246-11-8
Record name 6-Quinazolinol, 4-chloro-, 6-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179246-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloroquinazolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxyquinazolin-6-yl acetate (12.0 g, 58.8 mmol) in thionyl chloride (50 mL) was added DMF (0.5 mL). After heating to 90° C. for 3 hours, the reaction mixture was concentrated under reduced pressure and azeotroped with toluene to provide the product (11.8 g, 90%) as off-white solid.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

In a 100 mL flask equipped with a reflux condenser, 6-acetoxyquinazolone 3.06 g (15 mmol), phosphoryl chloride (35 mL) were added. The mixture was refluxed at 105° C. for 2 h, and then was taken out and poured into 150 mL of ice water carefully. A large amount of solid was deposited slowly, which was filtered, dried, and identified as the title compound. Yield: 74%.
Name
6-acetoxyquinazolone
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
E Forcellini, S Boutin, CA Lefebvre… - European Journal of …, 2018 - Elsevier
The ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) was recently shown to promote mineralization of the aortic valve, hence, its inhibition represents a significant target. …
Number of citations: 21 www.sciencedirect.com
HS Ban, T Usui, W Nabeyama, H Morita… - Organic & …, 2009 - pubs.rsc.org
Boron-conjugated 4-anilinoquinazolines were designed and synthesized as inhibitors of EGFRtyrosine kinase with possible covalent bond interactions between the boron atom and the …
Number of citations: 55 pubs.rsc.org
JA Amrhein, TS Beyett, WW Feng… - Journal of Medicinal …, 2022 - ACS Publications
Activating mutations in the epidermal growth factor receptor (EGFR) are frequent oncogenic drivers of non-small-cell lung cancer (NSCLC). The most frequent alterations in EGFR are …
Number of citations: 6 pubs.acs.org
JW Lee, C Choi, J Kim, S Lee, J Kim, Y Lee… - Archives of Pharmacal …, 2022 - Springer
The gene amplification of human epidermal growth factor receptor 2 (HER2) plays an essential role in the proliferation and progression of several cancers. However, HER2 inhibitors …
Number of citations: 2 link.springer.com
TA Elwaie, SE Abbas, EI Aly, RF George… - Journal of Medicinal …, 2020 - ACS Publications
HER2 kinase as a well-established target for breast cancer (BC) therapy is associated with aggressive clinical outcomes; thus, herein we present structural optimization for HER2-…
Number of citations: 14 pubs.acs.org

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